
2(3H)-Furanone, dihydro-3,5-dimethyl-5-phenyl-, (3S,5R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-Furanone, dihydro-3,5-dimethyl-5-phenyl-, (3S,5R)- is a chiral organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-3,5-dimethyl-5-phenyl-, (3S,5R)- typically involves the cyclization of appropriate precursors under acidic or basic conditions. Common starting materials include substituted butenolides or lactones, which undergo intramolecular cyclization to form the furanone ring.
Industrial Production Methods
Industrial production methods may involve the use of catalytic processes to enhance yield and selectivity. The choice of catalyst, solvent, and reaction temperature are critical factors in optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrofuranone derivatives.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
2(3H)-Furanone, dihydro-3,5-dimethyl-5-phenyl-, (3S,5R)- has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a flavoring agent in the food industry.
Mécanisme D'action
The mechanism of action of 2(3H)-Furanone, dihydro-3,5-dimethyl-5-phenyl-, (3S,5R)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2(3H)-Furanone, dihydro-3,5-dimethyl-5-phenyl-: A non-chiral analog.
3(2H)-Furanone, 4-hydroxy-2,5-dimethyl-: A related compound with different substituents.
γ-Butyrolactone: A structurally similar lactone with different biological activities.
Uniqueness
2(3H)-Furanone, dihydro-3,5-dimethyl-5-phenyl-, (3S,5R)- is unique due to its chiral nature and specific substituents, which confer distinct chemical and biological properties. Its stereochemistry plays a crucial role in its reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
292148-43-7 |
|---|---|
Formule moléculaire |
C12H14O2 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
(3S,5R)-3,5-dimethyl-5-phenyloxolan-2-one |
InChI |
InChI=1S/C12H14O2/c1-9-8-12(2,14-11(9)13)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3/t9-,12+/m0/s1 |
Clé InChI |
BQZKDWCIFAWXHY-JOYOIKCWSA-N |
SMILES isomérique |
C[C@H]1C[C@](OC1=O)(C)C2=CC=CC=C2 |
SMILES canonique |
CC1CC(OC1=O)(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


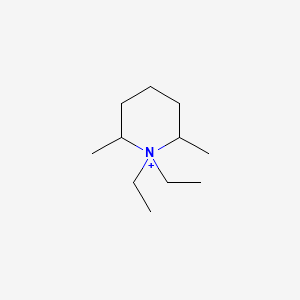
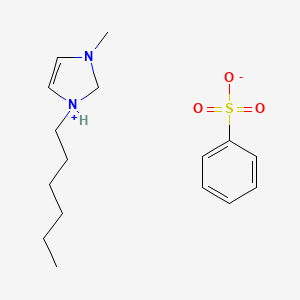
![4-Methylidene-2-{4-[(4-methylphenyl)sulfanyl]phenyl}-2-phenyl-1,3-dioxolane](/img/structure/B14258188.png)
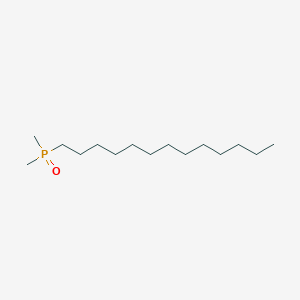
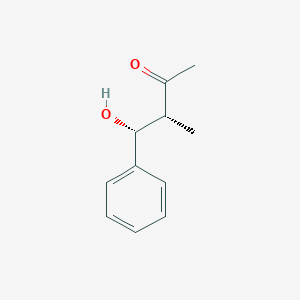
![N,N'-[1,4-Phenylenebis(carbonyl-4,1-phenylene)]diacetamide](/img/structure/B14258199.png)

![4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentadecylpyridin-1-ium bromide](/img/structure/B14258204.png)
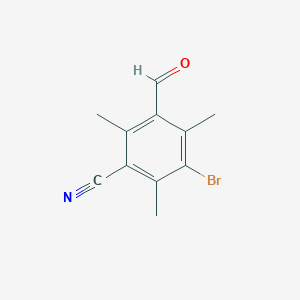
![2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-3-yl)ethan-1-ol](/img/structure/B14258209.png)
![[1,4-Phenylenebis(4-ethyl-1,3-oxazolidine-2,4-diyl)]dimethanol](/img/structure/B14258217.png)
![Dimethyl[(1,4,6,5-oxadithiastibocan-5-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane](/img/structure/B14258218.png)
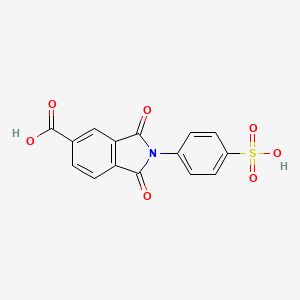
![5-(Benzyloxy)-2-{[(naphthalen-2-yl)sulfanyl]methyl}-1H-indole](/img/structure/B14258225.png)
